molecular formula C19H28O11 B13435977 Guaiacol Rutinoside

Guaiacol Rutinoside

货号: B13435977
分子量: 432.4 g/mol
InChI 键: LXYVDLMWTMLHTG-HSVXHRDBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Guaiacol Rutinoside is a glycoside compound formed by the combination of guaiacol and rutinose. Guaiacol is a phenolic compound known for its presence in wood smoke and its use in various industrial applications. Rutinose is a disaccharide composed of rhamnose and glucose.

准备方法

Synthetic Routes and Reaction Conditions

Guaiacol Rutinoside can be synthesized through the glycosylation of guaiacol with rutinose. This reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions may vary, but common methods include using solvents like methanol or ethanol and maintaining a temperature range of 25-50°C .

Industrial Production Methods

Industrial production of this compound may involve the extraction of guaiacol from natural sources such as wood creosote or the pyrolysis of lignin. The extracted guaiacol is then subjected to glycosylation with rutinose under controlled conditions to produce this compound. The process may involve purification steps such as crystallization or chromatography to obtain the desired product .

化学反应分析

Types of Reactions

Guaiacol Rutinoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

相似化合物的比较

Similar Compounds

Uniqueness

This compound is unique due to its combination of guaiacol and rutinose, which imparts distinct sensory properties and potential health benefits. Its presence as a marker for smoke taint in wines and its antioxidant activity make it a valuable compound for various applications .

生物活性

Guaiacol rutinoside, a glycoside derived from guaiacol, is increasingly recognized for its biological activities. This compound has garnered attention in various fields, particularly in food science and pharmacology, due to its potential health benefits and applications in mitigating undesirable sensory properties in food products, such as wine affected by smoke taint.

Chemical Structure and Properties

This compound consists of a guaiacol moiety linked to a rutinoside (a disaccharide composed of rhamnose and glucose). Its chemical structure contributes to its biological activity, particularly as an antioxidant and in modulating sensory properties in food.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that phenolic compounds, including guaiacol derivatives, can scavenge free radicals, thereby reducing oxidative stress. This property is crucial for protecting cells from damage associated with various diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory activity. In vivo experiments suggest that it can inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further exploration in food preservation and safety.

Sensory Modulation in Food Products

This compound is particularly relevant in the context of wine production. It has been identified as a compound that can influence the sensory profile of wines affected by smoke exposure. The concentration of this compound in wine can significantly affect its aroma and flavor characteristics, which are crucial for consumer acceptance.

Table 1: Concentration of this compound in Smoke-Affected Wines

Wine SampleThis compound (µg/kg)
Sample A9.2
Sample B13.7
Sample C3.5
Sample D3.8
Sample E9.2
Sample F23.0

This table illustrates the variability of this compound concentrations found in different wine samples exposed to smoke, highlighting its role in the overall sensory profile of the product .

Case Study: Mitigation of Smoke Taint

A study conducted on post-harvest treatments for grapes exposed to smoke revealed that guaiacol glycosides could be effectively managed through specific interventions. The application of ozone was shown to alter the levels of volatile phenols, including guaiacol derivatives, thereby improving the quality of smoke-affected wines .

Table 2: Effect of Ozone Treatment on Guaiacol Glycosides

TreatmentGuaiacol Glycosides (µg/kg)
Control (no treatment)7.6 ± 0.3
Ozone Treatment (1 ppm)12 ± 1.4

This data underscores the potential for using this compound in developing strategies to enhance wine quality while minimizing negative sensory impacts .

属性

分子式

C19H28O11

分子量

432.4 g/mol

IUPAC 名称

(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C19H28O11/c1-8-12(20)14(22)16(24)18(28-8)27-7-11-13(21)15(23)17(25)19(30-11)29-10-6-4-3-5-9(10)26-2/h3-6,8,11-25H,7H2,1-2H3/t8-,11+,12-,13+,14+,15-,16+,17+,18+,19+/m0/s1

InChI 键

LXYVDLMWTMLHTG-HSVXHRDBSA-N

手性 SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3OC)O)O)O)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=CC=C3OC)O)O)O)O)O)O

产品来源

United States

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